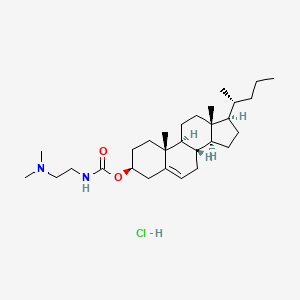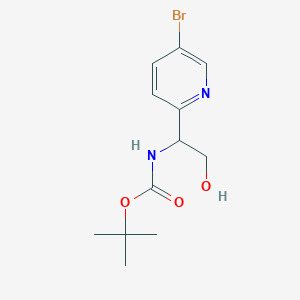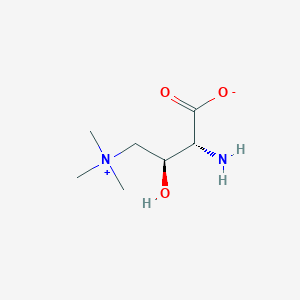
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Aminocarnitine is a chiral compound that plays a significant role in various biochemical processes. It is an amino derivative of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation. The ®-enantiomer is the biologically active form and is involved in numerous metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Aminocarnitine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable chiral precursor.
Amination: The precursor undergoes amination using reagents such as ammonia or amines under controlled conditions.
Purification: The product is then purified using techniques like crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-Aminocarnitine may involve:
Fermentation: Utilizing microbial fermentation processes to produce the compound in large quantities.
Chemical Synthesis: Employing large-scale chemical synthesis methods with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-Aminocarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted compounds, depending on the reagents and conditions used.
科学的研究の応用
®-Aminocarnitine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and energy production.
Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用機序
The mechanism of action of ®-Aminocarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism.
類似化合物との比較
Similar Compounds
L-Carnitine: Another form of carnitine involved in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form with additional roles in energy production and neuroprotection.
Propionyl-L-Carnitine: A derivative used in cardiovascular health.
Uniqueness
®-Aminocarnitine is unique due to its specific role in amino acid metabolism and its potential therapeutic applications. Unlike other carnitine derivatives, it has distinct biochemical properties that make it valuable in research and medicine.
特性
分子式 |
C7H16N2O3 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6+/m0/s1 |
InChIキー |
RKNHTGDLNNBLGZ-NTSWFWBYSA-N |
異性体SMILES |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])N)O |
正規SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



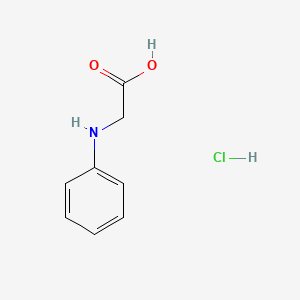
![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)
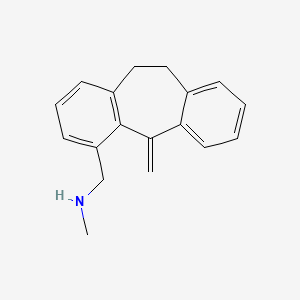
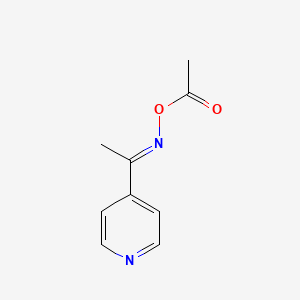
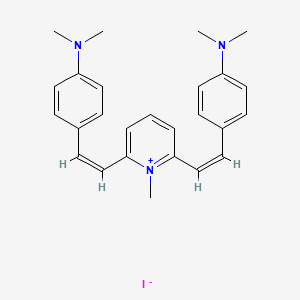
![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


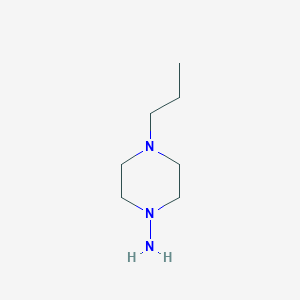
![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)
